Methyl 2,4-difluoro-6-methoxyphenylacetate
Overview
Description
Methyl 2,4-difluoro-6-methoxyphenylacetate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenylacetate, characterized by the presence of two fluorine atoms and a methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-difluoro-6-methoxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2,4-difluoro-6-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 2,4-difluoro-6-methoxyphenylacetate is reacted with methyl iodide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-6-methoxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2,4-difluoro-6-methoxybenzoic acid, 2,4-difluoro-6-methoxyacetophenone
Reduction: 2,4-difluoro-6-methoxyphenylmethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2,4-difluoro-6-methoxyphenylacetate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,4-difluoro-6-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Methyl 2,4-difluoro-6-methoxyphenylacetate can be compared with other phenylacetate derivatives, such as:
- Methyl 2,4-difluorophenylacetate
- Methyl 2,4-dimethoxyphenylacetate
- Methyl 2,4-dichlorophenylacetate
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The presence of both fluorine and methoxy groups in this compound makes it unique, potentially offering a distinct profile of properties and applications.
Properties
IUPAC Name |
methyl 2-(2,4-difluoro-6-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-9-4-6(11)3-8(12)7(9)5-10(13)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYVBMJHVWEFRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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